

Application Note: Quantification of 5-Carboxy Imazapyr using HPLC-UV

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Compound of Interest

Compound Name: 5-Carboxy Imazapyr

Cat. No.: B1155145

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Introduction

5-Carboxy Imazapyr is a metabolite of Imazapyr, a broad-spectrum imidazolinone herbicide.^[1] ^[2]^[3]^[4]^[5] Imazapyr acts by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is essential for the biosynthesis of branched-chain amino acids in plants.^[2]^[3]^[4] Due to the widespread use of Imazapyr, there is a growing need for reliable analytical methods to quantify its metabolites, such as **5-Carboxy Imazapyr**, in various matrices for environmental monitoring and metabolism studies. This application note provides a detailed protocol for the quantification of **5-Carboxy Imazapyr** using a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The chemical formula of **5-Carboxy Imazapyr** is C₁₄H₁₅N₃O₅.^[6]

This method is adapted from established protocols for Imazapyr analysis and is optimized for the specific chemical properties of **5-Carboxy Imazapyr**.^[7]^[8]^[9] The presence of an additional carboxylic acid group in **5-Carboxy Imazapyr** increases its polarity compared to the parent compound, which influences its chromatographic behavior.

Experimental Protocol

This protocol outlines the procedure for the analysis of **5-Carboxy Imazapyr** in aqueous samples.

1. Materials and Reagents

- **5-Carboxy Imazapyr** analytical standard (purity >99%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Acetic Acid (glacial, analytical grade)
- Solid Phase Extraction (SPE) cartridges (C18, 500 mg, 6 mL)

2. Instrumentation

- HPLC system equipped with a UV-Vis detector
- Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 μ m particle size)
- Data acquisition and processing software
- Analytical balance
- pH meter
- Vortex mixer
- Centrifuge
- SPE manifold

3. Preparation of Standard Solutions

- Stock Standard Solution (1000 μ g/mL): Accurately weigh 10 mg of **5-Carboxy Imazapyr** standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Intermediate Standard Solution (100 μ g/mL): Dilute 1 mL of the stock standard solution to 10 mL with methanol.

- Working Standard Solutions (0.1, 0.5, 1, 5, 10 µg/mL): Prepare a series of working standard solutions by appropriate dilutions of the intermediate standard solution with the mobile phase.

4. Sample Preparation (Aqueous Samples)

- Filtration: Filter the aqueous sample through a 0.45 µm syringe filter to remove any particulate matter.
- SPE Cleanup (if necessary for complex matrices):
 - Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
 - Load 100 mL of the filtered sample onto the cartridge at a flow rate of approximately 2-3 mL/min.
 - Wash the cartridge with 5 mL of HPLC grade water.
 - Elute the analyte with 5 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of the mobile phase.

5. HPLC-UV Conditions

Parameter	Value
Column	Reversed-phase C18 (4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile:Water with 0.1% Acetic Acid (30:70, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
UV Detection Wavelength	240 nm
Column Temperature	30 °C
Run Time	10 minutes

6. Method Validation Parameters

The following parameters should be evaluated to ensure the method's suitability for its intended purpose.

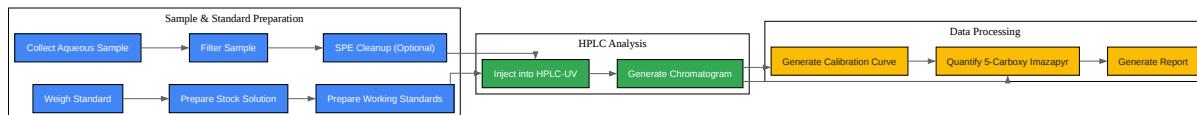
Parameter	Typical Acceptance Criteria
Linearity (R^2)	> 0.995
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Accuracy (% Recovery)	80 - 120%
Precision (% RSD)	< 15%

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC-UV method for **5-Carboxy Imazapyr**. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.

Parameter	Result
Linearity Range	0.1 - 10 µg/mL
Correlation Coefficient (R ²)	> 0.998
Limit of Detection (LOD)	~0.03 µg/mL
Limit of Quantification (LOQ)	~0.1 µg/mL
Accuracy (at 1 µg/mL)	95 - 105%
Precision (RSD at 1 µg/mL)	< 5%
Retention Time	Approximately 4-6 minutes

Experimental Workflow

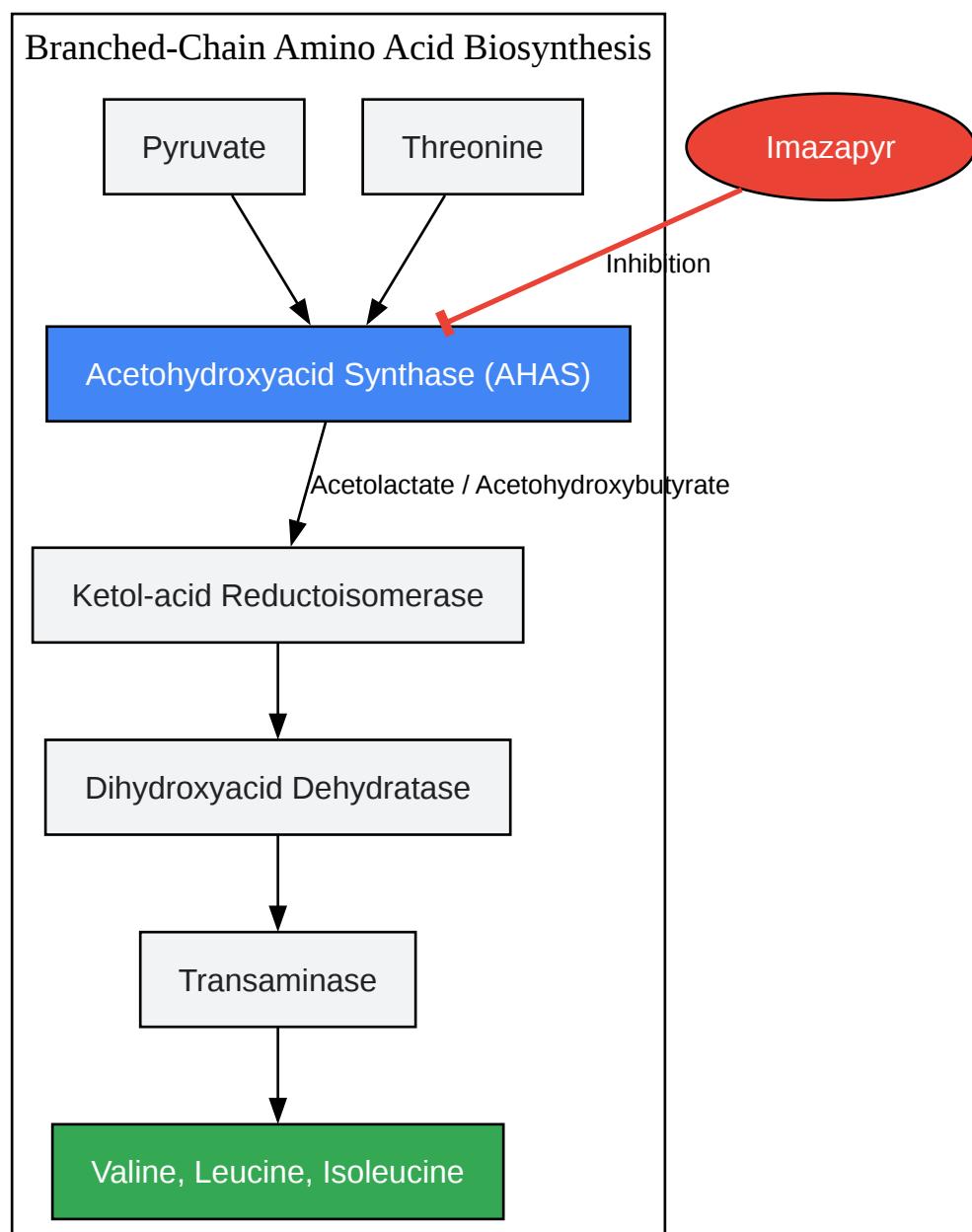


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Caption: Workflow for **5-Carboxy Imazapyr** quantification.

Signaling Pathway (Mode of Action of Parent Compound)

While **5-Carboxy Imazapyr** is a metabolite, understanding the mode of action of the parent compound, Imazapyr, is crucial for context. Imazapyr inhibits the acetohydroxyacid synthase (AHAS) enzyme, a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.



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Caption: Imazapyr's inhibition of the AHAS enzyme pathway.

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- To cite this document: BenchChem. [Application Note: Quantification of 5-Carboxy Imazapyr using HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1155145#hplc-uv-method-for-5-carboxy-imazapyr-quantification>

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